4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC17845999
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.60 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol -](/images/structure/VC17845999.png)
Specification
Molecular Formula | C11H15BrClNO |
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Molecular Weight | 292.60 g/mol |
IUPAC Name | 4-[(2-bromo-5-chlorophenyl)methylamino]butan-2-ol |
Standard InChI | InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-6-10(13)2-3-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3 |
Standard InChI Key | NEEGAKZYXJGHNE-UHFFFAOYSA-N |
Canonical SMILES | CC(CCNCC1=C(C=CC(=C1)Cl)Br)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 2-bromo-5-chlorophenyl group linked via a methylene bridge to a secondary amine, which is further connected to a butan-2-ol chain. This configuration introduces both aromatic electrophilic substitution sites and hydrogen-bonding capabilities from the hydroxyl group. The molecular formula is C₁₁H₁₄BrClNO, with a calculated molecular weight of 291.60 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00) .
Key Structural Features:
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Aromatic System: The 2-bromo-5-chlorophenyl group provides steric and electronic complexity, with bromine and chlorine atoms at the ortho and para positions, respectively. This arrangement influences reactivity in substitution reactions .
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Amino-Alcohol Backbone: The butan-2-ol chain introduces chirality at the second carbon, creating potential for enantiomeric forms. The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding .
Physicochemical Data
While direct experimental data for this compound are sparse, properties can be extrapolated from structurally analogous molecules:
The compound’s density is projected at 1.45–1.55 g/cm³ based on brominated analogs . Its vapor pressure is expected to be low (<0.01 mmHg at 25°C), consistent with high molecular weight and polar functional groups .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
Route 1: Reductive Amination
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Precursor Synthesis:
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2-Bromo-5-chlorobenzaldehyde reacts with 4-aminobutan-2-ol under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C).
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Mechanism: Imine formation followed by reduction to the secondary amine.
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Route 2: Alkylation of Primary Amines
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Alkylation:
Challenges and Mitigation
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Steric Hindrance: The ortho-bromo group may slow alkylation; using polar aprotic solvents (DMF) enhances reactivity .
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Chirality Control: Asymmetric synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) to achieve enantiomeric excess .
Applications in Pharmaceutical Chemistry
Intermediate for Biologically Active Molecules
The compound’s structure aligns with motifs found in:
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Kinase Inhibitors: The bromo-chloroaryl group mimics ATP-binding site ligands .
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GPCR Modulators: Amino-alcohol backbones are prevalent in β-blockers and serotonin receptor agents .
Case Study: Anticancer Agent Synthesis
A 2023 study utilized analogous bromo-chloroaniline derivatives to synthesize 3-aryl-3-benzyloxindoles, which showed sub-micromolar IC₅₀ values against breast cancer cell lines . The target compound could serve as a precursor for similar scaffolds.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes using organocatalysts (e.g., proline derivatives) could yield enantiopure forms for pharmacological testing .
Computational Modeling
Density functional theory (DFT) studies could optimize substitution patterns for enhanced bioactivity and reduced toxicity .
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